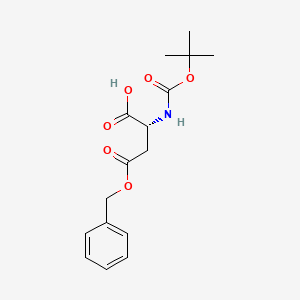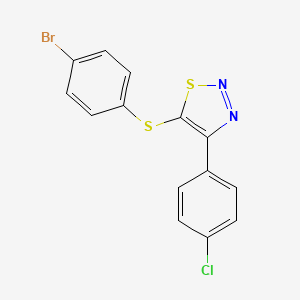
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The thiadiazole ring is substituted with a bromophenyl group and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, which is a type of heterocycle. This ring is substituted with a bromophenyl group and a chlorophenyl group. The bromine and chlorine atoms are halogens, and they are likely to significantly influence the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiadiazole ring and the halogen substituents. The sulfur atom in the thiadiazole ring and the halogen atoms are likely to be sites of high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of a thiadiazole ring and halogen substituents could influence its polarity, solubility, and stability .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole and sulfide groups may contribute to its ability to inhibit the growth of various bacterial and fungal species. This could be particularly useful in developing new treatments for infections that are resistant to current antibiotics .
Antiproliferative Effects
Research indicates that derivatives of this compound may possess antiproliferative properties, making them candidates for cancer treatment. Specifically, they could be effective against certain cancer cell lines, such as human breast adenocarcinoma (MCF7), by inhibiting cell growth and inducing apoptosis .
Molecular Docking Studies
The compound’s structure allows it to fit well within the binding pockets of certain proteins, which is essential for drug design. Molecular docking studies can predict how the compound interacts with various receptors, which is crucial for understanding its therapeutic potential and guiding the synthesis of more effective derivatives .
Antileishmanial and Antimalarial Evaluation
There is evidence to suggest that this compound could be effective in treating parasitic diseases such as leishmaniasis and malaria. Its interaction with specific enzymes in the parasites could inhibit their life cycle and reduce the disease’s progression .
Synthesis of Reactive Macro-Reagents
The bromine and chlorophenyl groups present in the compound make it a valuable precursor for synthesizing reactive macro-reagents. These reagents can be used to create a variety of polymers and materials with specific properties for industrial applications .
Drug Design and Development
The compound’s unique structure makes it a valuable scaffold for the design and development of new drugs. Its molecular framework can be modified to enhance its interaction with biological targets, improving its efficacy and reducing side effects in potential pharmaceutical applications .
Mechanism of Action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound has biological activity, it could interact with biological macromolecules (like proteins or DNA) in a manner that depends on its specific structure and functional groups .
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUQTCAJARBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

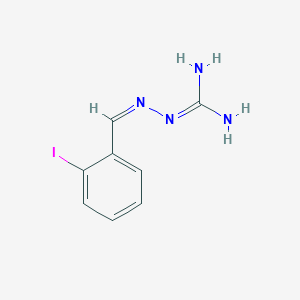
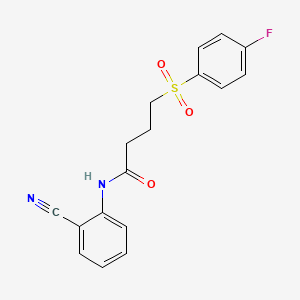


![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)
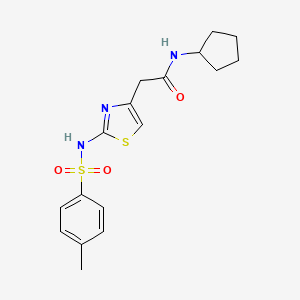
![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)
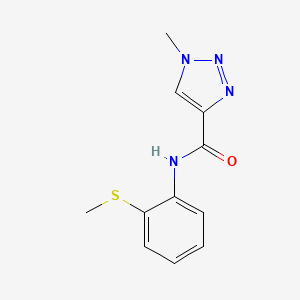
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)
![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)
